ProPAM

Description

Properties

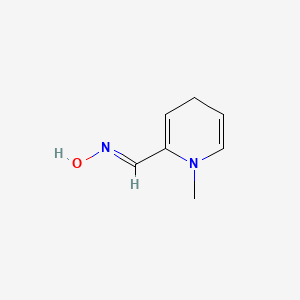

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

(NE)-N-[(1-methyl-4H-pyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H10N2O/c1-9-5-3-2-4-7(9)6-8-10/h3-6,10H,2H2,1H3/b8-6+ |

InChI Key |

ZWDNKJLSSOTOJV-SOFGYWHQSA-N |

Isomeric SMILES |

CN1C=CCC=C1/C=N/O |

Canonical SMILES |

CN1C=CCC=C1C=NO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Poly(amidoamine) (PAMAM) Dendrimers: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of poly(amidoamine) (PAMAM) dendrimers, a class of highly branched, monodisperse macromolecules with significant potential in biomedical applications, particularly in drug delivery. This document details their fundamental properties, synthesis methodologies, and key experimental protocols for their characterization.

Introduction to PAMAM Dendrimers

Poly(amidoamine) (PAMAM) dendrimers are a unique class of synthetic polymers characterized by their highly branched, tree-like architecture.[1] First synthesized by Donald Tomalia and his colleagues in the 1980s, these macromolecules are built around a central initiator core, from which concentric layers of repeating monomer units, called generations, radiate outwards.[2] This precise, layer-by-layer synthesis results in a nearly spherical, monodisperse structure with a high density of functionalizable surface groups.[3]

The structure of a PAMAM dendrimer consists of three distinct architectural components: a central core (commonly ethylenediamine), interior layers of repeating amidoamine units, and a terminal surface of primary amine groups.[3] The generation number (G) of a dendrimer refers to the number of branching layers, with each successive generation doubling the number of surface functional groups and approximately doubling the molecular weight.[3] This architectural precision allows for the fine-tuning of their physicochemical properties, including size, shape, solubility, and surface charge, making them highly versatile nanomaterials for various biomedical applications.[4]

Basic Physicochemical Properties

The physicochemical properties of PAMAM dendrimers are intrinsically linked to their generation number. As the generation increases, the dendrimers transition from a more elliptical or open structure at lower generations (G0-G3) to a more globular and densely packed surface at higher generations (G4 and above).[3] The terminal primary amine groups give the dendrimer a positive surface charge at physiological pH.[2] These properties can be tailored through surface modifications to enhance biocompatibility and target specific cells or tissues.[4]

Quantitative Physicochemical Properties of Amine-Terminated PAMAM Dendrimers

The following table summarizes the theoretical physicochemical properties of ethylenediamine-core PAMAM dendrimers with primary amine surface groups across different generations.

| Generation (G) | Molecular Weight (Da) | Measured Diameter (Å) | Number of Surface Groups |

| 0 | 517 | 15 | 4 |

| 1 | 1,430 | 22 | 8 |

| 2 | 3,256 | 29 | 16 |

| 3 | 6,909 | 36 | 32 |

| 4 | 14,215 | 45 | 64 |

| 5 | 28,826 | 54 | 128 |

| 6 | 58,048 | 67 | 256 |

| 7 | 116,493 | 81 | 512 |

| 8 | 233,383 | 97 | 1,024 |

| 9 | 467,162 | 114 | 2,048 |

| 10 | 934,720 | 135 | 4,096 |

Data sourced from Dendritech, Inc. and are theoretical calculated values.[3]

Synthesis of PAMAM Dendrimers

PAMAM dendrimers are primarily synthesized using a divergent approach, where the dendrimer is grown outwards from the core. A convergent approach, where dendritic wedges are synthesized first and then attached to a central core, is also possible but less common for PAMAM synthesis.[2]

Divergent Synthesis Workflow

The divergent synthesis of PAMAM dendrimers involves a repetitive two-step reaction sequence: Michael addition and amidation.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of PAMAM dendrimers.

Divergent Synthesis of PAMAM Dendrimers (Ethylenediamine Core)

Materials:

-

Ethylenediamine (EDA), distilled

-

Methyl acrylate (MA), inhibitor removed

-

Methanol, anhydrous

-

Nitrogen or Argon gas

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Rotary evaporator

Procedure for Generation 0 (G0) PAMAM:

Step 1: Michael Addition (Formation of G-0.5)

-

Under a nitrogen or argon atmosphere, dissolve distilled ethylenediamine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add a stoichiometric excess of methyl acrylate dropwise to the stirred EDA solution. The molar ratio of MA to the primary amine groups of EDA should be greater than 2:1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.

-

Remove the excess methyl acrylate and methanol under reduced pressure using a rotary evaporator to obtain the ester-terminated half-generation dendrimer (G-0.5) as a viscous oil.

Step 2: Amidation (Formation of G0)

-

Dissolve the G-0.5 dendrimer in anhydrous methanol in a separate round-bottom flask.

-

In another flask, prepare a solution of a large excess of ethylenediamine in anhydrous methanol.

-

Cool both solutions to 0°C.

-

Slowly add the G-0.5 solution to the stirred EDA solution.

-

Allow the reaction to proceed at room temperature for 48-72 hours.

-

Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator to yield the amine-terminated G0 PAMAM dendrimer.

-

Higher generations are synthesized by repeating this two-step sequence.

Characterization of PAMAM Dendrimers

Materials:

-

PAMAM dendrimer solution (e.g., 1 mg/mL in a suitable buffer like PBS or 10 mM NaCl)

-

Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

-

Low-volume quartz cuvette

-

0.02 µm syringe filter

Procedure:

-

Prepare a dilute solution of the PAMAM dendrimer in the desired buffer.

-

Filter the solution through a 0.02 µm syringe filter directly into a clean, dust-free cuvette to remove any aggregates or dust particles.

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including temperature (e.g., 25°C), solvent viscosity, and refractive index.

-

Perform the measurement, typically consisting of multiple runs for statistical accuracy.

-

The instrument software will calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the dendrimer solution.

Materials:

-

PAMAM dendrimer solution (e.g., 1-2 mg/mL in 10 mM NaCl)

-

Zeta potential analyzer (e.g., Malvern Zetasizer)

-

Folded capillary zeta cell

Procedure:

-

Prepare the PAMAM dendrimer solution in a low ionic strength medium like 10 mM NaCl.

-

Rinse the folded capillary zeta cell with the solvent and then with the sample solution.

-

Carefully inject the sample into the cell, avoiding the introduction of air bubbles.

-

Place the cell in the instrument.

-

Set the measurement parameters, including the applied voltage.

-

Perform the measurement. The instrument will determine the electrophoretic mobility of the particles and calculate the zeta potential using the Helmholtz-Smoluchowski equation.

Materials:

-

PAMAM dendrimer stock solution

-

Nucleic acid (e.g., plasmid DNA, siRNA) stock solution of known concentration

-

Agarose

-

Tris-Borate-EDTA (TBE) buffer

-

Gel loading buffer

-

Gel electrophoresis system

-

Gel imaging system

Procedure:

-

Prepare a series of dendrimer/nucleic acid complexes at varying N/P ratios (the molar ratio of nitrogen atoms in the dendrimer to phosphate groups in the nucleic acid).

-

To do this, add the appropriate volume of dendrimer solution to a fixed amount of nucleic acid solution in microcentrifuge tubes.

-

Gently mix and incubate at room temperature for 20-30 minutes to allow for complex formation.

-

Add gel loading buffer to each complex solution.

-

Load the samples into the wells of an agarose gel (typically 1-2% in TBE buffer). Include a control of naked nucleic acid.

-

Run the gel electrophoresis at a constant voltage until the dye front has migrated a sufficient distance.

-

Visualize the nucleic acid bands in the gel using a suitable stain (e.g., ethidium bromide, SYBR Safe) and an imaging system.

-

The N/P ratio at which the nucleic acid migration is completely retarded (i.e., the band remains in the well) indicates the formation of stable complexes.

Determination of Drug Loading Efficiency

Materials:

-

Drug-loaded PAMAM dendrimer solution

-

Unloaded (empty) PAMAM dendrimer solution

-

Standard solutions of the free drug of known concentrations

-

UV-Vis spectrophotometer

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Procedure:

-

Construct a Standard Curve:

-

Prepare a series of standard solutions of the free drug in the same solvent used for the dendrimer formulation.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of the drug using a UV-Vis spectrophotometer.

-

Plot a standard curve of absorbance versus drug concentration and determine the linear regression equation.

-

-

Separate Free Drug from Drug-Loaded Dendrimers:

-

Place a known volume of the drug-loaded dendrimer solution into a dialysis bag.

-

Dialyze against a large volume of a suitable release medium (e.g., PBS) for a sufficient time to remove all the free, unloaded drug.

-

-

Quantify Encapsulated Drug:

-

After dialysis, disrupt the dendrimer-drug complexes to release the encapsulated drug. This can be achieved by adding a suitable solvent that disrupts the interactions (e.g., an organic solvent or a solution with a pH that alters the charge of the dendrimer or drug).

-

Measure the absorbance of the released drug solution using the UV-Vis spectrophotometer at the λmax.

-

Use the standard curve to determine the concentration of the encapsulated drug.

-

-

Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

-

DLC (%) = (Weight of drug in dendrimers / Weight of drug-loaded dendrimers) x 100

-

EE (%) = (Weight of drug in dendrimers / Initial weight of drug used) x 100

-

Cellular Uptake of PAMAM Dendrimers

PAMAM dendrimers can be internalized by cells through various mechanisms, primarily endocytosis. The specific pathway is influenced by the dendrimer's size, surface charge, and the cell type. Cationic PAMAM dendrimers are known to interact with the negatively charged cell membrane, initiating uptake.

This guide provides a foundational understanding of PAMAM dendrimers for professionals in research and drug development. The detailed protocols and data presented herein are intended to facilitate the synthesis, characterization, and application of these promising nanomaterials.

References

A Technical Guide to Polyamidoamine (PAMAM) Dendrimers: History, Development, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamidoamine (PAMAM) dendrimers, a novel class of highly branched, monodisperse macromolecules, have garnered significant attention since their inception. Their unique architecture, characterized by a central core, repeating branching units, and a high density of surface functional groups, offers unprecedented control over properties such as size, shape, and surface chemistry. This technical guide provides a comprehensive overview of the history, synthesis, characterization, and biomedical applications of PAMAM dendrimers, with a particular focus on their role in drug delivery. Detailed experimental protocols, quantitative data summaries, and visualizations of key processes are presented to serve as a valuable resource for researchers in the field.

History and Development

The journey of PAMAM dendrimers began in the late 1970s and early 1980s, pioneered by the work of Donald A. Tomalia and his colleagues at the Dow Chemical Company.[1][2] Their research marked a significant breakthrough in polymer science, moving away from traditional linear polymers to create well-defined, three-dimensional structures with predictable properties.[1] The name "dendrimer" was coined from the Greek words "dendron" (tree) and "meros" (part), aptly describing their tree-like branching architecture.[1]

The first synthesis of PAMAM dendrimers was reported in 1985, introducing the "divergent" method of synthesis.[3][4] This approach involves the sequential addition of monomer units, growing the dendrimer generation by generation from a central core.[5][6] This groundbreaking work laid the foundation for the controlled synthesis of macromolecules with a level of precision previously unattainable. Subsequently, the convergent synthesis approach was developed, offering an alternative strategy where dendritic wedges ("dendrons") are synthesized first and then attached to a central core.[6]

The unique properties of PAMAM dendrimers, including their nanoscale size, water solubility, and multivalent surface, quickly led to their exploration in various fields.[7] Of particular interest has been their application in biomedicine, where they have shown immense promise as carriers for drugs, genes, and imaging agents.[8][9] Their ability to encapsulate hydrophobic drugs within their interior and the possibility of attaching targeting ligands to their surface make them highly attractive for developing advanced drug delivery systems.[9][10]

Synthesis of PAMAM Dendrimers

The synthesis of PAMAM dendrimers is a meticulous process that allows for the precise control of their size and surface functionality. The most common method employed is the divergent synthesis approach.

Divergent Synthesis Workflow

The divergent synthesis of PAMAM dendrimers typically starts from an initiator core, such as ethylenediamine (EDA), and proceeds through a series of iterative reaction steps. Each two-step sequence results in the formation of a new "generation" (G), exponentially increasing the number of surface functional groups.

Experimental Protocols

The following are generalized protocols for the divergent synthesis of PAMAM dendrimers with an ethylenediamine (EDA) core.

-

Michael Addition (Generation -0.5):

-

Dissolve ethylenediamine (EDA) in methanol under an inert atmosphere (e.g., argon or nitrogen).

-

Add a molar excess of methyl acrylate dropwise to the stirred EDA solution at room temperature.

-

Continue stirring the reaction mixture for approximately 48 hours.

-

Remove the excess methyl acrylate and methanol under vacuum to obtain the ester-terminated generation -0.5 dendrimer as a viscous oil.[11][12]

-

-

Amidation (Generation 0):

-

Dissolve the generation -0.5 dendrimer in methanol.

-

Add a large molar excess of EDA to the solution.

-

Stir the reaction mixture at room temperature for 48-72 hours.

-

Remove the excess EDA and methanol under vacuum. Further purification can be achieved by precipitation in a non-solvent like diethyl ether to yield the amine-terminated G0 PAMAM dendrimer.[11][12]

-

To obtain higher generations, the two-step process of Michael addition and amidation is repeated iteratively.

-

Michael Addition (e.g., for G0.5 to G1.5):

-

Dissolve the amine-terminated dendrimer from the previous generation (e.g., G0) in methanol.

-

Add a molar excess of methyl acrylate per surface amine group.

-

Stir the reaction for 48-72 hours at room temperature.

-

Remove excess reagents and solvent under vacuum.

-

-

Amidation (e.g., for G1.5 to G2):

-

Dissolve the resulting ester-terminated dendrimer (e.g., G1.5) in methanol.

-

Add a large molar excess of EDA.

-

Stir for 48-96 hours at room temperature.

-

Purify the product as described for G0.

-

Purification: Purification is a critical step to remove excess reagents and side products, ensuring the monodispersity of the final dendrimer population. Common purification techniques include:

-

Precipitation: Precipitating the dendrimer from the reaction mixture by adding a non-solvent.

-

Dialysis: Using dialysis membranes with an appropriate molecular weight cutoff to remove small molecule impurities.[3][13]

-

Size Exclusion Chromatography (SEC): Separating the desired dendrimer generation from lower generation contaminants.[13]

Characterization of PAMAM Dendrimers

A variety of analytical techniques are employed to characterize the structure, size, purity, and properties of PAMAM dendrimers.

Characterization Workflow

Experimental Protocols for Key Characterization Techniques

-

Purpose: To confirm the chemical structure and assess the purity of the dendrimers.[4][14]

-

Protocol:

-

Dissolve a small amount of the purified PAMAM dendrimer in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Analyze the spectra to identify characteristic peaks corresponding to the core, repeating units, and surface functional groups. The integration of proton signals can be used to confirm the expected number of surface groups.[14]

-

-

Purpose: To determine the molecular weight and assess the polydispersity of the dendrimer sample.

-

Techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used.

-

Protocol (MALDI-TOF):

-

Prepare a solution of the dendrimer and a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

-

Spot the mixture onto a MALDI plate and allow it to dry.

-

Analyze the sample in the mass spectrometer to obtain the mass-to-charge ratio (m/z) and determine the molecular weight.

-

-

Purpose: To assess the purity and heterogeneity of the dendrimer sample.[3]

-

Protocol (Reverse-Phase HPLC):

-

Use a C18 column with a mobile phase gradient of water and acetonitrile, typically containing an ion-pairing agent like trifluoroacetic acid (TFA).[3]

-

Dissolve the dendrimer sample in the initial mobile phase.

-

Inject the sample and monitor the elution profile using a UV detector. The resulting chromatogram can reveal the presence of impurities and lower-generation dendrimers.[3]

-

-

Purpose: To measure the hydrodynamic diameter and size distribution of the dendrimers in solution.[15][16]

-

Protocol:

-

Prepare a dilute solution of the dendrimer in a filtered, appropriate solvent (e.g., water, buffer).

-

Place the solution in a clean cuvette and insert it into the DLS instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the dendrimers.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient.[16][17]

-

Quantitative Data of PAMAM Dendrimers

The physicochemical properties of PAMAM dendrimers are highly dependent on their generation. The following tables summarize key quantitative data for amine-terminated PAMAM dendrimers with an EDA core.

Table 1: Physicochemical Properties of Amine-Terminated PAMAM Dendrimers by Generation

| Generation (G) | Molecular Weight ( g/mol ) | Diameter (Å) | Number of Surface Groups |

| 0 | 517 | 15 | 4 |

| 1 | 1,430 | 22 | 8 |

| 2 | 3,256 | 29 | 16 |

| 3 | 6,909 | 36 | 32 |

| 4 | 14,214 | 45 | 64 |

| 5 | 28,825 | 54 | 128 |

| 6 | 58,048 | 67 | 256 |

| 7 | 116,493 | 81 | 512 |

Data sourced from commercially available information and literature.

Table 2: Representative Polydispersity Index (PDI) Data for G5 PAMAM Dendrimer

| Sample | PDI |

| Unpurified G5 PAMAM | ~1.04 |

| Purified G5 PAMAM (via dialysis) | ~1.02 |

PDI values are indicative and can vary based on synthesis and purification methods. Data adapted from literature.[3]

Applications in Drug Delivery

PAMAM dendrimers have emerged as versatile nanocarriers for a wide range of therapeutic agents. Their unique structural features offer several advantages in drug delivery.

Mechanism of PAMAM Dendrimer-Mediated Drug Delivery

The process of drug delivery using PAMAM dendrimers involves several key steps, from drug loading to release at the target site.

Drug Loading and Release

-

Drug Loading:

-

Encapsulation: The hydrophobic interior of PAMAM dendrimers can encapsulate poorly water-soluble drugs, enhancing their solubility and bioavailability.[18][19]

-

Covalent Conjugation: The numerous surface functional groups can be used to covalently attach drug molecules, often through linkers that can be cleaved at the target site.[8]

-

-

Drug Release:

-

Passive Diffusion: Encapsulated drugs can be released through passive diffusion.

-

Stimuli-Responsive Release: Drug release can be triggered by specific stimuli present in the target microenvironment, such as lower pH in tumor tissues or the presence of specific enzymes.[20] The "proton sponge" effect of amine-terminated PAMAM dendrimers can facilitate endosomal escape, a critical step for the intracellular delivery of therapeutics.[21]

-

Experimental Protocol for a Drug Loading Study

-

Purpose: To determine the loading efficiency of a hydrophobic drug into PAMAM dendrimers.

-

Protocol:

-

Prepare a stock solution of the PAMAM dendrimer in an aqueous buffer.

-

Prepare a stock solution of the hydrophobic drug in a suitable organic solvent.

-

Add the drug solution dropwise to the dendrimer solution while stirring.

-

Allow the mixture to equilibrate for a specified period (e.g., 24 hours) to allow for drug encapsulation.

-

Remove the unloaded drug by a suitable method, such as dialysis or centrifugation through a filter with a molecular weight cutoff that retains the dendrimer-drug complex.

-

Quantify the amount of drug loaded into the dendrimers using a technique like UV-Vis spectroscopy or HPLC.

-

Calculate the drug loading efficiency (%) as: (mass of loaded drug / initial mass of drug) x 100.

-

Conclusion

PAMAM dendrimers represent a remarkable achievement in macromolecular engineering, offering a level of control over molecular architecture that has profound implications for various scientific and technological fields. Their journey from a laboratory curiosity to a versatile platform for biomedical applications, particularly in drug delivery, highlights the power of innovative polymer synthesis. As research continues to refine their design, synthesis, and functionalization, PAMAM dendrimers are poised to play an increasingly important role in the development of next-generation nanomedicines and advanced materials. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of these fascinating macromolecules.

References

- 1. Characterization of PAMAM Dendrimers for the Delivery of Nucleic Acid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. High-Resolution Imaging of Dendrimers Used in Drug Delivery via Scanning Probe Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Photocurable Polyamidoamine Dendrimer Hydrogels as a Versatile Platform for Tissue Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. kirj.ee [kirj.ee]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. researchgate.net [researchgate.net]

- 14. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]

- 15. researchgate.net [researchgate.net]

- 16. usp.org [usp.org]

- 17. horiba.com [horiba.com]

- 18. researchwithrutgers.com [researchwithrutgers.com]

- 19. researchgate.net [researchgate.net]

- 20. Drug release characteristics of PAMAM dendrimer-drug conjugates with different linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Poly(amidoamine) (PAMAM) Dendrimers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Poly(amidoamine) (PAMAM) dendrimers, a class of highly branched, monodisperse macromolecules with significant potential in various biomedical applications, including drug delivery and gene therapy.[1][2] This document details the prevalent synthetic methodologies, extensive characterization techniques, and key quantitative data pertinent to researchers in the field.

Synthesis of PAMAM Dendrimers

PAMAM dendrimers are primarily synthesized through two main strategies: the divergent method and the convergent method.[2][3] The divergent approach, being the most common, builds the dendrimer from a central core outwards, while the convergent method synthesizes dendritic wedges (dendrons) first and then attaches them to a central core.[3][4]

Divergent Synthesis

The divergent synthesis of PAMAM dendrimers is an iterative process involving a sequence of two key reactions: a Michael addition followed by an amidation reaction.[5][6] This method allows for the generation-by-generation growth of the dendrimer, with each generation doubling the number of surface functional groups.[7]

Materials:

-

Ethylenediamine (EDA), purified by distillation over CaH₂[5]

-

Methyl acrylate (MA), 99% pure[5]

-

Methanol (MeOH), HPLC grade[5]

-

n-Butanol

-

Argon gas

-

Sephadex LH-20 and Silica gel for column chromatography[5]

Step 1: Synthesis of Generation -0.5 (G-0.5) PAMAM Dendrimer (Ester-terminated) [5]

-

Dissolve the full-generation dendrimer (starting with EDA for the first step) in methanol in a reaction vessel.

-

Cool the mixture in an ice bath.

-

Under an argon atmosphere, add methyl acrylate dropwise to the stirred dendrimer solution. A slight excess of methyl acrylate (~10%) is recommended.[5]

-

Allow the mixture to stir at room temperature for several days, followed by a few days at 45°C to ensure complete reaction.[5]

-

Remove the excess methyl acrylate and solvent under vacuum at a temperature below 50°C. The product will be a nearly colorless, viscous syrup.

-

Purify the G-0.5 dendrimer using column chromatography on silica gel.[5]

Step 2: Synthesis of Full-Generation Amino-terminated PAMAM Dendrimers (e.g., G0) [5]

-

Dissolve ethylenediamine (EDA) in methanol in a reaction vessel and cool the solution to -30°C using a dry ice bath.

-

In a separate vessel, dissolve the ester-terminated dendrimer (e.g., G-0.5) in methanol and cool to -30°C.

-

Gradually add the cold multi-ester solution to the EDA solution under an argon atmosphere, maintaining the temperature below -25°C.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and continue the reaction for several days.

-

Remove the excess EDA by azeotropic distillation with n-butanol. The final product will be a pale amber-colored syrup.

-

For higher generations (G2.5 and above), purification can be achieved by column chromatography on Sephadex LH-20 using methanol as the eluent.[8]

This two-step process is repeated iteratively to synthesize higher-generation PAMAM dendrimers.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. kirj.ee [kirj.ee]

- 6. researchgate.net [researchgate.net]

- 7. dendritech.com [dendritech.com]

- 8. TEM Sample preparation | ORP Core Facilities | University of Arizona [cores.arizona.edu]

The Double-Edged Sword: A Technical Guide to the Mechanism of Action of PAMAM Dendrimers in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Polyamidoamine (PAMAM) dendrimers, a class of highly branched, synthetic polymers, have garnered significant attention in the biomedical field as versatile nanocarriers for drugs, genes, and imaging agents. Their well-defined, generational structure allows for precise control over size, surface charge, and functionality, making them a powerful tool in nanomedicine. However, their interaction with biological systems is complex, presenting both therapeutic opportunities and toxicological challenges. This technical guide provides an in-depth exploration of the core mechanisms of action of PAMAM dendrimers, detailing their journey from initial cell contact to their ultimate intracellular fate and biological impact.

Core Mechanisms of Action: A Multi-Step Cellular Interaction

The biological activity of PAMAM dendrimers is dictated by a sequence of interactions with the cell, heavily influenced by their physicochemical properties, particularly their generation (size) and surface charge. Cationic, amine-terminated dendrimers are the most studied due to their ability to interact with negatively charged cell membranes and genetic material.

Initial Cell Interaction and Cellular Uptake

The journey begins with the electrostatic attraction between positively charged amine groups on the dendrimer surface and the negatively charged proteoglycans on the cell membrane.[1][2] This initial adhesion is a prerequisite for internalization.

Cells internalize PAMAM dendrimers primarily through endocytosis , an active, energy-dependent process.[1][3][4] The specific endocytic pathway is influenced by the dendrimer's properties and the cell type:

-

Clathrin-Mediated Endocytosis: This is a major pathway for the uptake of cationic PAMAM dendrimers.[5][6][7]

-

Caveolae-Mediated Endocytosis: This pathway can also be involved, sometimes allowing dendrimers to bypass the harsh lysosomal route.[1][7]

-

Macropinocytosis: This non-specific pathway is particularly active in certain cancer cells and can engulf dendrimers.[4][5]

Neutral and anionic dendrimers exhibit significantly lower cellular uptake compared to their cationic counterparts due to reduced electrostatic interaction with the cell membrane.[3]

Intracellular Trafficking and the "Proton Sponge" Effect

Once inside the cell within an endocytic vesicle (endosome), the dendrimer faces a critical barrier: degradation by lysosomal enzymes. The key to the therapeutic efficacy of PAMAM dendrimers, particularly in gene delivery, is their ability to escape the endosome before it fuses with a lysosome. This escape is primarily attributed to the "proton sponge" hypothesis .[1][8][9][10]

The internal tertiary amines of the PAMAM structure have a buffering capacity. As the endosome acidifies, these amines become protonated, leading to an influx of protons (H+) and chloride ions (Cl-) into the vesicle to maintain charge neutrality.[9] This influx increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the dendrimer and its cargo into the cytoplasm.[1][9]

Mechanisms of Toxicity

The very properties that make cationic PAMAM dendrimers effective delivery vehicles also contribute to their cytotoxicity. The toxicity is generally dependent on the concentration, generation, and surface charge.[11][12][13]

-

Membrane Disruption: The strong electrostatic interaction with the cell membrane can lead to the formation of nanoscale holes, disrupting membrane integrity and causing cell lysis.[1][14]

-

Mitochondrial Damage: Cationic dendrimers can accumulate in mitochondria, the cell's powerhouse.[11][15] This interaction can disrupt the mitochondrial membrane potential, leading to a decrease in ATP production and the release of cytochrome C, a key event in initiating apoptosis (programmed cell death).[16][17]

-

Oxidative Stress: The mitochondrial dysfunction can lead to the overproduction of reactive oxygen species (ROS), causing oxidative stress that damages cellular components like lipids, proteins, and DNA.[5][15][18]

-

Apoptosis and Necrosis: Ultimately, the culmination of membrane damage, mitochondrial dysfunction, and oxidative stress can trigger apoptotic and necrotic cell death pathways.[17]

Surface modification is a key strategy to mitigate this toxicity. Capping the terminal amine groups with neutral (e.g., hydroxyl) or anionic (e.g., carboxyl) moieties, or attaching polyethylene glycol (PEG) chains (PEGylation), can significantly reduce cytotoxicity by shielding the positive charge.[1][11]

Quantitative Data on PAMAM Dendrimer Properties and Effects

The following tables summarize key quantitative data for amine-terminated PAMAM dendrimers, providing a basis for comparison across different generations and their biological effects.

Table 1: Physicochemical Properties of Amine-Terminated PAMAM Dendrimers

| Generation (G) | Molecular Weight (Da) | Diameter (nm) | Number of Surface Amine Groups | Zeta Potential (mV) in 10 mM NaCl |

| G2 | 3,256 | ~2.9 | 16 | ~ +22 |

| G3 | 6,909 | ~3.6 | 32 | ~ +28 |

| G4 | 14,214 | ~4.5 | 64 | +37.2 ± 1.95[19] |

| G5 | 28,825 | ~5.4 | 128 | +40 to +60 |

| G6 | 58,048 | ~6.7 | 256 | ~ +55 |

Data compiled from multiple sources. Diameter and zeta potential are approximate and can vary based on solvent, pH, and measurement technique.[2][8][15][20]

Table 2: In Vitro Cytotoxicity (IC50) of Amine-Terminated PAMAM Dendrimers

| Generation (G) | Cell Line | Assay | IC50 (µM) |

| G3 | A549 (Lung) | MTT | > 72 |

| G4 | A549 (Lung) | MTT | ~ 4.3 |

| G3 | MCF-7 (Breast) | MTT | > 72 |

| G4 | MCF-7 (Breast) | MTT | ~ 4.1 |

| G3 | Caco-2 (Colon) | MTT | > 180 |

| G4 | Caco-2 (Colon) | MTT | ~ 15-30 |

IC50 values are highly dependent on the specific cell line, assay conditions, and exposure time. This table provides approximate ranges compiled from available literature.[21][22][23][24]

Key Experimental Protocols

Understanding the mechanisms of PAMAM dendrimers relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a dendrimer reduces the viability of a cell population by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[21][25][26] Viable cells with active mitochondria contain reductase enzymes that convert the yellow MTT into insoluble purple formazan crystals.[22][26][27] The amount of formazan produced is proportional to the number of living cells.[26]

Methodology:

-

Cell Seeding: Seed cells (e.g., A549, HeLa, or Caco-2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Dendrimer Treatment: Prepare a serial dilution of the PAMAM dendrimer in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the dendrimer solutions at various concentrations. Include untreated cells as a positive control and wells with medium only as a blank.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[28]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[21][25][26]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the purple formazan crystals.[21][28]

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the logarithm of the dendrimer concentration and determine the IC50 value from the dose-response curve.

Protocol: Analysis of Cellular Uptake Pathway using Endocytosis Inhibitors

This protocol helps to elucidate the specific endocytic pathways involved in dendrimer internalization.

Principle: Cells are pre-treated with pharmacological inhibitors that block specific endocytosis pathways. The uptake of fluorescently-labeled dendrimers is then quantified and compared to untreated cells to determine the contribution of each pathway.[4]

Methodology:

-

Cell Seeding: Seed cells in a 24-well plate or on glass coverslips at an appropriate density and allow them to attach overnight.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various endocytosis inhibitors in serum-free medium for 30-60 minutes at 37°C. Common inhibitors include:

-

Dendrimer Incubation: Without removing the inhibitor-containing medium, add fluorescently-labeled PAMAM dendrimers (e.g., FITC-PAMAM) to each well at a predetermined concentration. Incubate for a defined period (e.g., 1-4 hours).

-

Cell Processing:

-

For Flow Cytometry: Wash the cells three times with cold PBS, detach them using trypsin, and resuspend in PBS.

-

For Confocal Microscopy: Wash the cells three times with cold PBS, fix with 4% paraformaldehyde, and mount the coverslips on microscope slides.

-

-

Quantification:

-

Flow Cytometry: Analyze the mean fluorescence intensity of the cell population to quantify dendrimer uptake. A reduction in fluorescence in the presence of an inhibitor indicates the involvement of that specific pathway.[4]

-

Confocal Microscopy: Visualize the intracellular localization of the dendrimers.

-

Protocol: Dendrimer-DNA Complex Formation and Gel Retardation Assay

This protocol is used to determine the ability of a cationic dendrimer to bind and condense nucleic acids like plasmid DNA, which is essential for gene delivery.

Principle: A gel retardation assay, or electrophoretic mobility shift assay (EMSA), assesses the binding of a dendrimer to DNA.[29] Negatively charged DNA migrates through an agarose gel towards the positive electrode. When complexed with a cationic dendrimer, the resulting complex (dendriplex) has a neutralized or positive charge and a larger size, which retards or prevents its migration into the gel.[29][30]

Methodology:

-

Dendriplex Formation: Prepare dendriplexes at various N/P ratios (the ratio of nitrogen atoms in the dendrimer to phosphate groups in the DNA).[30]

-

Dilute a fixed amount of plasmid DNA in a nuclease-free buffer (e.g., HEPES-buffered saline).

-

Add varying amounts of the PAMAM dendrimer solution to the DNA solution to achieve the desired N/P ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1).

-

Mix gently and incubate at room temperature for 30 minutes to allow for complex formation.[31]

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Load the prepared dendriplex samples into the wells of the gel. Include a lane with naked DNA as a control.

-

Run the gel at a constant voltage (e.g., 80-100 V) for 45-60 minutes.

-

-

Visualization: Visualize the DNA bands under UV illumination. The N/P ratio at which the DNA band is no longer visible in the well indicates the point of complete complexation and charge neutralization.[30]

// Nodes Dendrimer [label="Cationic PAMAM\nDendrimer (+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="Plasmid DNA (-)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Complex [label="Dendriplex Formation\n(Electrostatic Interaction)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cell [label="Target Cell", shape=house, fillcolor="#FFFFFF", fontcolor="#202124"]; Endocytosis [label="Endocytosis", shape=invhouse]; Endosome [label="Endosome", shape=ellipse]; ProtonSponge [label="Proton Sponge Effect", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Escape [label="Endosomal Escape"]; Cytoplasm [label="Cytoplasm", shape=ellipse]; Release [label="DNA Release"]; Nucleus [label="Nucleus", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription [label="Transcription &\nTranslation"]; Protein [label="Therapeutic Protein", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Dendrimer -> Complex; DNA -> Complex; Complex -> Cell [label="Interaction with\nCell Membrane"]; Cell -> Endocytosis; Endocytosis -> Endosome; Endosome -> ProtonSponge; ProtonSponge -> Escape; Escape -> Cytoplasm; Cytoplasm -> Release [label="Unpacking"]; Release -> Nucleus [label="Nuclear Translocation"]; Nucleus -> Transcription; Transcription -> Protein; } dot Caption: Logical relationship of PAMAM dendrimers in gene delivery.

Conclusion and Future Directions

PAMAM dendrimers operate through a sophisticated mechanism involving electrostatic interactions, endocytic uptake, and pH-dependent endosomal escape. While their cationic nature is key to their function as delivery vectors, it is also the primary source of their toxicity. The future of PAMAM dendrimers in medicine hinges on the ability to fine-tune their structure to maximize therapeutic efficacy while minimizing adverse effects. Strategies such as surface engineering with biocompatible molecules, development of biodegradable dendrimers, and precise targeting to diseased tissues are critical areas of ongoing research. This guide provides the foundational knowledge required for professionals to navigate the complexities of these promising nanomaterials and contribute to their translation into safe and effective clinical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. archivepp.com [archivepp.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interplay of Oxidative Stress and Autophagy in PAMAM Dendrimers-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity and Surface Modification of Dendrimers: A Critical Review [ouci.dntb.gov.ua]

- 7. Pharmaceutical Applications and Safety Review of Dendrimers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nanoscopy for endosomal escape quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.tue.nl [research.tue.nl]

- 11. Dendrimer biocompatibility and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Polyamidoamine dendrimers as gene delivery carriers in the inner ear: How to improve transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding Effects of PAMAM Dendrimer Size and Surface Chemistry on Serum Protein Binding with Discrete Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nanoparticle size and surface charge determine effects of PAMAM dendrimers on human platelets in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyamidoamine dendrimer impairs mitochondrial oxidation in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanosized polyamidoamine (PAMAM) dendrimer-induced apoptosis mediated by mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Polyamidoamine (PAMAM) Dendrimers Modified with Cathepsin-B Cleavable Oligopeptides for Enhanced Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of generation 3 polyamidoamine dendrimer and generation 4 polypropylenimine dendrimer on drug loading, complex structure, release behavior, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Targeting Mitochondrial Dysfunction and Oxidative Stress in Activated Microglia using Dendrimer-Based Therapeutics [thno.org]

- 26. researchgate.net [researchgate.net]

- 27. lup.lub.lu.se [lup.lub.lu.se]

- 28. researchgate.net [researchgate.net]

- 29. Use of gel retardation to analyze protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. giffordbioscience.com [giffordbioscience.com]

The Architecture of Function: An In-depth Technical Guide to PAMAM Dendrimer Structure-Function Relationships

For Researchers, Scientists, and Drug Development Professionals

Polyamidoamine (PAMAM) dendrimers, a class of highly branched, monodisperse macromolecules, have emerged as a versatile and powerful platform in the biomedical field.[1][2] Their unique, well-defined architecture, characterized by a central core, repeating branching units (generations), and a high density of surface functional groups, allows for precise control over their physicochemical properties.[1][3][4] This precise control is the foundation of the intricate relationship between their structure and function, making them highly adaptable for a wide range of applications, including drug delivery, gene therapy, and diagnostics.[1][5][6] This technical guide provides a comprehensive overview of the core principles governing the structure-function relationship of PAMAM dendrimers, with a focus on quantitative data, experimental methodologies, and the visualization of key processes.

The Influence of Generation on Physicochemical Properties

The generation of a PAMAM dendrimer, determined by the number of iterative branching cycles during synthesis, is a critical determinant of its size, molecular weight, and surface characteristics.[3][7][8] With each successive generation, the diameter increases linearly, while the number of terminal surface groups and the molecular weight increase exponentially.[4][8] This predictable, generation-dependent growth allows for the fine-tuning of properties to suit specific applications.

| Generation | Molecular Weight ( g/mol ) | Measured Diameter (Å) | Surface Groups |

| 0 | 517 | 15 | 4 |

| 1 | 1,430 | 22 | 8 |

| 2 | 3,256 | 29 | 16 |

| 3 | 6,909 | 36 | 32 |

| 4 | 14,215 | 45 | 64 |

| 5 | 28,826 | 54 | 128 |

| 6 | 58,048 | 67 | 256 |

| 7 | 116,493 | 81 | 512 |

| 8 | 233,383 | 97 | 1024 |

| 9 | 467,162 | 114 | 2048 |

| 10 | 934,720 | 135 | 4096 |

| Theoretical properties of primary amine surface PAMAM dendrimers with an ethylenediamine core. Data sourced from Dendritech, Inc.[8] |

The increasing number of surface groups with higher generations provides more sites for the attachment of targeting ligands, imaging agents, and therapeutic molecules, enhancing the dendrimer's functionality.[5][9] Furthermore, the internal cavities of higher generation dendrimers offer greater capacity for the physical encapsulation of hydrophobic drugs, improving their solubility and bioavailability.[1][[“]]

The Crucial Role of Surface Chemistry

The terminal functional groups on the surface of PAMAM dendrimers dictate their interaction with biological systems.[1][11] Unmodified PAMAM dendrimers with primary amine termini are cationic and have been shown to exhibit concentration- and generation-dependent cytotoxicity.[12] This toxicity is attributed to the interaction of the positively charged surface with negatively charged cell membranes, leading to membrane disruption.[7]

Conversely, surface modification can significantly mitigate this toxicity.[1][13] Anionic dendrimers, with carboxyl-terminated surfaces (half-generations), and neutral dendrimers, with hydroxyl-terminated surfaces, demonstrate substantially lower toxicity.[1][12]

Surface Modification and its Impact on Function:

| Surface Modification | Key Advantages |

| PEGylation (attachment of polyethylene glycol) | Reduced cytotoxicity, prolonged systemic circulation time, decreased immunogenicity.[1][13][14] |

| Acetylation | Neutralizes surface charge, enhancing solubility and preventing non-specific interactions.[9] |

| Conjugation of Targeting Ligands (e.g., Folic Acid, Antibodies) | Enables receptor-mediated targeting of specific cells, such as cancer cells, increasing therapeutic efficacy and reducing off-target effects.[5][9] |

| Hydrophobic Modifications (e.g., Lauroyl chains) | Can enhance permeability across biological membranes.[15] |

Mechanisms of Action in Biomedical Applications

The well-defined structure of PAMAM dendrimers enables their function as sophisticated delivery vehicles for both small molecule drugs and genetic material.

Drug Delivery

PAMAM dendrimers can carry therapeutic agents through two primary mechanisms:

-

Physical Encapsulation: Hydrophobic drugs can be entrapped within the internal cavities of the dendrimer, shielding them from the aqueous environment and improving their solubility.[1][16] The release of the encapsulated drug can be triggered by environmental factors such as pH.[11]

-

Covalent Conjugation: Drugs can be chemically attached to the surface functional groups of the dendrimer, often via cleavable linkers that allow for controlled release at the target site.[5]

A study on the loading of anticancer drugs doxorubicin and tamoxifen into G4 PAMAM dendrimers reported a drug loading efficacy of 40-50%.[16] The interaction was found to be primarily through hydrogen bonding and hydrophobic contacts.[16]

Gene Delivery

The cationic surface of amine-terminated PAMAM dendrimers allows for the electrostatic complexation with negatively charged nucleic acids, such as plasmid DNA and siRNA.[5][17] This complexation condenses the genetic material into a compact nanostructure, protecting it from degradation by nucleases and facilitating its cellular uptake.[1][5] The "proton sponge effect" of PAMAM dendrimers is believed to aid in the endosomal escape of the genetic material, allowing it to reach the cytoplasm and, in the case of DNA, the nucleus.[17]

Experimental Protocols: A Methodological Overview

The characterization and functional evaluation of PAMAM dendrimers involve a suite of analytical techniques and biological assays.

Synthesis of PAMAM Dendrimers (Divergent Method)

The most common method for synthesizing PAMAM dendrimers is the divergent approach, which builds the dendrimer outwards from a central core.[4][18]

Generalized Protocol:

-

Initiation: The synthesis begins with an initiator core molecule, typically ethylenediamine (EDA).[18]

-

Michael Addition: The core is reacted with an excess of methyl acrylate in a Michael addition reaction. This results in the formation of a half-generation dendrimer with ester terminal groups.[18][19]

-

Amidation: The ester-terminated dendrimer is then reacted with an excess of EDA in an amidation reaction. This converts the ester groups to amine terminals, creating a full-generation dendrimer.[18][19]

-

Iteration: Steps 2 and 3 are repeated iteratively to build higher generations of the dendrimer.[18]

-

Purification: After each step, the product is purified, often through dialysis or chromatography, to remove excess reactants and byproducts.[20]

Physicochemical Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure, determine the degree of functionalization, and assess purity.[9][21] |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and polydispersity index (PDI), providing a measure of the size distribution.[9][20] |

| Transmission Electron Microscopy (TEM) | To visualize the size, shape, and morphology of the dendrimers.[16][22] |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the dendrimers in solution.[23][24] |

In Vitro and In Vivo Evaluation

Cytotoxicity Assays (e.g., MTT Assay):

-

Cell Seeding: Plate cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of the PAMAM dendrimer formulation for a defined period (e.g., 24, 48, or 72 hours).[7][25]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable cells.[7]

Cellular Uptake Studies:

-

Labeling: Label the PAMAM dendrimers with a fluorescent dye (e.g., FITC).[9][24]

-

Incubation: Incubate cells with the fluorescently labeled dendrimers for a specific time.[25]

-

Visualization: Visualize the cellular uptake of the dendrimers using fluorescence microscopy or quantify it using flow cytometry.[25]

In Vivo Studies:

Animal models are used to evaluate the biodistribution, pharmacokinetics, therapeutic efficacy, and toxicity of PAMAM dendrimer-based formulations.[24] This typically involves administering the formulation to the animals and monitoring various parameters over time, including tumor growth in cancer models, gene expression in gene therapy models, and signs of toxicity.[24]

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) help to illustrate the fundamental structure and processes involving PAMAM dendrimers.

Caption: Schematic representation of a PAMAM dendrimer's core, branching generations, and surface functional groups.

References

- 1. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. academic.oup.com [academic.oup.com]

- 4. archivepp.com [archivepp.com]

- 5. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. arrow.tudublin.ie [arrow.tudublin.ie]

- 8. dendritech.com [dendritech.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. consensus.app [consensus.app]

- 11. mdpi.com [mdpi.com]

- 12. Safety Challenges and Application Strategies for the Use of Dendrimers in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. TRANSEPITHELIAL TRANSPORT AND TOXICITY OF PAMAM DENDRIMERS: IMPLICATIONS FOR ORAL DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. kirj.ee [kirj.ee]

- 20. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchwithrutgers.com [researchwithrutgers.com]

- 23. Global Characterization of Commercial Generation 0–7 Poly(amidoamine) Dendrimers: Challenges and Opportunities for Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro and in vivo uptake studies of PAMAM G4.5 dendrimers in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Mixed-Surface Polyamidoamine Dendrimer for In Vitro and In Vivo Delivery of Large Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Research: The Core Advantages of PAMAM Dendrimers

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Polyamidoamine (PAMAM) dendrimers, a class of highly branched, monodisperse macromolecules, are at the forefront of nanomaterials research, offering unprecedented control and versatility in a multitude of biomedical applications. Their unique architecture, characterized by a central core, repeating branching units (generations), and a high density of surface functional groups, provides a robust platform for advancements in drug delivery, gene therapy, and diagnostics. This technical guide delves into the key advantages of utilizing PAMAM dendrimers, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Enhanced Drug Delivery: Overcoming Solubility and Targeting Challenges

One of the most significant advantages of PAMAM dendrimers lies in their ability to function as highly effective drug delivery vehicles. Their internal cavities can encapsulate hydrophobic drugs, significantly enhancing their aqueous solubility and bioavailability, while their surface can be functionalized for targeted delivery, minimizing off-target effects and reducing systemic toxicity.[1][2][3]

Superior Drug Solubility and Loading Capacity

The unique core-shell architecture of PAMAM dendrimers allows for the encapsulation of poorly soluble drugs within their hydrophobic interior, effectively acting as a unimolecular micelle. This dramatically increases the drug's solubility in aqueous environments. The number of drug molecules that can be loaded is dependent on the dendrimer generation and the nature of the drug-dendrimer interactions.

| Drug | Dendrimer Generation | Drug Loading (%) | Encapsulation Efficiency (%) | Solubility Enhancement (Fold Increase) | Reference |

| Doxorubicin | G4 | 40-50 | - | - | [4][5] |

| Doxorubicin | G4 | - | 17.21–40.16 | - | [6] |

| Tetramethyl scutellarein | G4 | 6.2 ± 0.06 | 77.8 ± 0.69 | Increased water solubility | [2][3] |

| Carvedilol | G4 (Jeffamine® core) | - | 60.75 | Significant increase | [7] |

| Cisplatin | G4 (carboxylate surface) | - | - | Up to 37-fold | |

| Indomethacin | G4 (carboxylate surface) | - | - | Up to 37-fold |

Targeted Delivery and Controlled Release

The surface of PAMAM dendrimers can be readily modified with targeting ligands such as antibodies, peptides, or small molecules (e.g., folic acid) to direct the drug-loaded dendrimer to specific cells or tissues, such as cancer cells that overexpress certain receptors.[2][3][8] This active targeting strategy enhances the therapeutic efficacy while minimizing damage to healthy tissues.[2][3] Furthermore, drug release can be controlled by designing dendrimers that respond to specific stimuli in the target environment, such as a change in pH.[2][3] For instance, the lower pH of the tumor microenvironment can trigger the release of an encapsulated drug.[2][3]

Gene Therapy: Efficient and Safe Nucleic Acid Delivery

PAMAM dendrimers have emerged as promising non-viral vectors for gene therapy. Their positively charged surface at physiological pH allows for the electrostatic complexation of negatively charged nucleic acids like DNA and siRNA, forming "dendriplexes."[2] These complexes protect the genetic material from degradation by nucleases and facilitate its entry into cells.

High Transfection Efficiency

The high density of primary amines on the surface of higher generation PAMAM dendrimers contributes to their high transfection efficiency.[9] The "proton sponge effect" is a widely accepted mechanism explaining the efficient release of nucleic acids from the endosome into the cytoplasm. Once inside the endosome, the numerous tertiary amines in the dendrimer's interior become protonated, leading to an influx of protons and chloride ions, which in turn causes osmotic swelling and rupture of the endosome, releasing the dendriplex into the cell's interior.

| Dendrimer Modification | Cell Line | Transfection Efficiency (%) | Reference |

| G4-Ornithine (ORN60) | NCI H157G | 63.07 ± 6.8 | [10] |

| G4-Ornithine (ORN60) | NCI H157R | 31.66 ± 3.95 | [10] |

| G5-8% PEG | 293A | Comparable to Lipofectamine 2000 | [11] |

| G6-8% PEG | 293A | Comparable to Lipofectamine 2000 | [11] |

| G2-RRILH | NIH3T3 | Much higher than PEI | [9] |

| G2-RRLHL | NIH3T3 | Much higher than PEI | [9] |

| Fluorinated G2-Arginine | - | Two orders of magnitude more efficient than bPEI | [12] |

Reduced Cytotoxicity through Surface Engineering

A significant challenge with cationic polymers is their inherent cytotoxicity. However, the surface of PAMAM dendrimers can be modified to mitigate this issue. PEGylation, the attachment of polyethylene glycol (PEG) chains, is a common strategy to shield the positive charge, reducing toxicity and improving the biocompatibility of the dendrimers.[11] Other surface modifications, such as acetylation, have also been shown to decrease cytotoxicity.

Advanced Diagnostics and Imaging

The well-defined structure and multivalency of PAMAM dendrimers make them excellent platforms for the development of advanced diagnostic and imaging agents. A large number of imaging moieties, such as MRI contrast agents (e.g., Gd(III) chelates) or fluorescent dyes, can be attached to the dendrimer surface, leading to a significant enhancement in signal intensity. Their nanoscale size also allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, further improving imaging contrast.

Experimental Protocols

Synthesis of PAMAM Dendrimers (Divergent Method)

This protocol describes the synthesis of amine-terminated PAMAM dendrimers using a divergent approach starting from an ethylenediamine (EDA) core.

Materials:

-

Ethylenediamine (EDA)

-

Methyl acrylate (MA)

-

Methanol

-

Nitrogen gas

-

Dialysis tubing (appropriate molecular weight cutoff)

Procedure:

-

Generation 0.5 (Ester-terminated):

-

Dissolve EDA in methanol in a round-bottom flask under a nitrogen atmosphere.

-

Slowly add a molar excess of methyl acrylate to the stirred solution at 0-4 °C.

-

Allow the reaction to proceed at room temperature for 24-48 hours.

-

Remove methanol and excess methyl acrylate under vacuum to obtain the G0.5 PAMAM dendrimer.

-

-

Generation 1.0 (Amine-terminated):

-

Dissolve the G0.5 dendrimer in methanol.

-

In a separate flask, prepare a large molar excess of EDA in methanol.

-

Slowly add the G0.5 dendrimer solution to the EDA solution with vigorous stirring.

-

Allow the amidation reaction to proceed at room temperature for 24-48 hours.

-

Remove the excess EDA and methanol under vacuum.

-

-

Higher Generations:

-

Repeat the two steps (Michael addition with methyl acrylate and amidation with EDA) iteratively to build higher generations (G2, G3, etc.).

-

-

Purification:

-

Purify the final dendrimer product by dialysis against methanol and then water to remove impurities and low-generation dendrimers.[1]

-

Lyophilize the purified dendrimer to obtain a white powder.

-

Drug Loading into PAMAM Dendrimers (Encapsulation)

This protocol outlines a general method for encapsulating a hydrophobic drug into the interior of a PAMAM dendrimer.

Materials:

-

PAMAM dendrimer

-

Hydrophobic drug

-

A suitable organic solvent for the drug (e.g., DMSO, ethanol)

-

Phosphate-buffered saline (PBS) or other aqueous buffer

-

Dialysis tubing

Procedure:

-

Dissolve the hydrophobic drug in a minimal amount of the organic solvent.

-

Dissolve the PAMAM dendrimer in the aqueous buffer.

-

Slowly add the drug solution to the dendrimer solution while stirring.

-

Continue stirring the mixture at room temperature for 24 hours to allow for encapsulation.

-

Dialyze the resulting solution against the aqueous buffer using appropriate molecular weight cutoff dialysis tubing to remove the free, unencapsulated drug and the organic solvent.

-

Determine the drug loading and encapsulation efficiency using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.[13][14][15]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of PAMAM dendrimers on a cell line.

Materials:

-

Cell line of interest

-

Cell culture medium

-

PAMAM dendrimers at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Remove the medium and replace it with fresh medium containing various concentrations of the PAMAM dendrimers. Include a control group with medium only.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, remove the medium containing the dendrimers and add the MTT solution to each well.

-

Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control group and plot a dose-response curve to determine the IC50 value.[16][17][18][19][20]

Visualizing Key Processes

To further elucidate the mechanisms and structures discussed, the following diagrams are provided.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Targeted Drug Delivery Approaches Using Dendritic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhanced transfection efficiency of low generation PAMAM dendrimer conjugated with the nuclear localization signal peptide derived from herpesviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of gene transfection by polyamidoamine (PAMAM) dendrimers modified with ornithine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PEG-conjugated PAMAM Dendrimers Mediate Efficient Intramuscular Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Selectively Fluorinated PAMAM–Arginine Conjugates as Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A sensitive HPLC assay for quantitative determination of polyamidoamine dendrimers after pre-column derivatization using FITC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Chromatographic methods for the detection, purification and separation of Dendrimers | Scholar: National School of Leadership [jconsortium.com]

- 15. researchgate.net [researchgate.net]

- 16. Core-size and geometry versus toxicity in small amino terminated PAMAM dendrimers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02020K [pubs.rsc.org]

- 17. arrow.tudublin.ie [arrow.tudublin.ie]

- 18. researchgate.net [researchgate.net]

- 19. Mechanistic studies of in vitro cytotoxicity of poly(amidoamine) dendrimers in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanistic studies of in vitro cytotoxicity of PAMAM dendrimers in mammalian cells – TechConnect Briefs [briefs.techconnect.org]

Foundational Research on PAMAM Dendrimer Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the cytotoxicity of polyamidoamine (PAMAM) dendrimers. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key cellular pathways affected by PAMAM dendrimer exposure.

Introduction

Poly(amidoamine) (PAMAM) dendrimers are a class of well-defined, highly branched macromolecules with a central core, repeating branching units, and a high density of surface functional groups. Their unique architecture makes them promising candidates for various biomedical applications, including drug and gene delivery. However, their clinical translation is often hampered by inherent cytotoxicity. Understanding the fundamental mechanisms of this toxicity is crucial for designing safer and more effective dendrimer-based nanomedicines. The cytotoxicity of PAMAM dendrimers is intrinsically linked to their physicochemical properties, primarily their surface charge, generation (size), and concentration.

The Physicochemical Basis of PAMAM Dendrimer Cytotoxicity

The cytotoxicity of PAMAM dendrimers is not a monolithic phenomenon but rather a spectrum of cellular responses influenced by several key parameters:

-

Surface Charge: Cationic PAMAM dendrimers, particularly those with primary amine termini (-NH2), exhibit the highest level of cytotoxicity. This is largely attributed to their strong electrostatic interactions with the negatively charged components of the cell membrane, such as phospholipids and proteins. This interaction can lead to membrane disruption, increased permeability, and eventual cell lysis.[1][2] In contrast, anionic dendrimers with carboxylate (-COOH) surface groups and neutral dendrimers with hydroxyl (-OH) groups are significantly less toxic and more biocompatible.[1][3]

-

Generation: In general, for cationic PAMAM dendrimers, cytotoxicity increases with higher generation.[3][4] Higher generation dendrimers possess a greater number of surface amine groups, leading to a higher positive charge density and stronger interactions with cell membranes.[4][5] This generation-dependent toxicity has been consistently observed across various cell lines and cytotoxicity assays.[6]

-

Concentration: As with most toxicants, the cytotoxic effects of PAMAM dendrimers are dose-dependent. Higher concentrations lead to more pronounced cellular damage and reduced viability.[3]

Core Mechanisms of PAMAM Dendrimer Cytotoxicity

The cellular response to PAMAM dendrimers involves a complex interplay of several interconnected pathways, primarily revolving around oxidative stress, apoptosis, and autophagy.

Oxidative Stress

A primary mechanism of PAMAM dendrimer-induced cytotoxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[7][8] Cationic dendrimers are known to localize in mitochondria, the primary site of cellular ROS production.[2][8] This accumulation is driven by the high negative membrane potential of the mitochondria.[9] The resulting overproduction of ROS can damage cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways.[7][9] The extent of ROS generation is often dependent on the dendrimer's generation and the number of surface amine groups.[4][5] PEGylation of PAMAM dendrimers has been shown to reduce ROS production and thereby decrease cytotoxicity.[10]

Apoptosis (Programmed Cell Death)

PAMAM dendrimers, particularly cationic variants, are potent inducers of apoptosis.[11][12] This programmed cell death can be initiated through several interconnected signaling cascades:

-

Mitochondrial (Intrinsic) Pathway: The accumulation of dendrimers in mitochondria can lead to the disruption of the mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[11] This triggers the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3), the executioners of apoptosis.

-

Lysosomal Pathway: Evidence suggests that PAMAM dendrimers can be taken up by cells via endocytosis and accumulate in lysosomes.[11] This can lead to lysosomal membrane permeabilization and the release of lysosomal proteases into the cytoplasm, which can also contribute to the activation of the apoptotic cascade.[11]

-

Signaling Pathway Involvement: The activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways has been implicated in PAMAM dendrimer-induced apoptosis.[13] For instance, in some cancer cells, PAMAMs have been shown to enhance the expression of JNK1/2/3 while inhibiting ERK1/2, leading to apoptosis.[13]

Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. PAMAM dendrimers have been shown to induce autophagy in various cell types.[7] The relationship between autophagy and cytotoxicity in the context of PAMAM dendrimers is complex. In some cases, the induction of autophagy appears to be a pro-death signal, as inhibition of autophagy can protect cells from dendrimer-induced death. In other instances, it may initially serve as a protective mechanism that can eventually lead to cell death if the cellular stress is too severe.

The induction of autophagy by PAMAM dendrimers is often linked to oxidative stress and involves the modulation of key signaling pathways:[7]

-

Akt/mTOR Pathway: This pathway is a central regulator of cell growth and autophagy. PAMAM dendrimers can inhibit the Akt/mTOR signaling pathway, which leads to the de-repression of autophagy.[7][14]

-

ERK1/2 Pathway: Activation of the ERK1/2 signaling pathway has also been observed in response to PAMAM dendrimer exposure and is linked to the induction of both oxidative stress and autophagy.[7]

Quantitative Cytotoxicity Data

The following tables summarize quantitative data on the cytotoxicity of various PAMAM dendrimers from published literature. EC50 (half-maximal effective concentration) values are commonly used to quantify cytotoxicity.

| Dendrimer | Cell Line | Assay | EC50 (µM) | Reference |

| G4 PAMAM-NH₂ | HaCaT | MTT | 23.16 | [8] |

| SW480 | MTT | 10.14 | [8] | |

| G5 PAMAM-NH₂ | HaCaT | MTT | 5.75 | [8] |

| SW480 | MTT | 4.25 | [8] | |

| G6 PAMAM-NH₂ | HaCaT | MTT | 3.17 | [8] |

| SW480 | MTT | 2.19 | [8] |

Table 1: EC50 Values of Cationic PAMAM Dendrimers in Human Keratinocyte (HaCaT) and Colon Carcinoma (SW480) Cell Lines.

| Dendrimer | Cell Line | Apoptosis (%) | Necrosis (%) | Concentration | Reference |

| G4 PAMAM-NH₂ | SKBR3 | 15 | 25 | 5 µM | [13] |

| ZR75 | 12 | 20 | 5 µM | [13] | |

| G6 PAMAM-NH₂ | SKBR3 | 40 | 10 | 5 µM | [13] |

| ZR75 | 35 | 8 | 5 µM | [13] | |

| G6 PAMAM-OH | SKBR3 | <5 | <5 | 5 µM | [13] |

| ZR75 | <5 | <5 | 5 µM | [13] | |

| G5.5 PAMAM-COOH | SKBR3 | <5 | <5 | 5 µM | [13] |

| ZR75 | <5 | <5 | 5 µM | [13] |

Table 2: Apoptotic and Necrotic Cell Percentages in HER2-Positive Breast Cancer Cell Lines (SKBR3 and ZR75) after 24h Treatment with Various PAMAM Dendrimers.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PAMAM dendrimer cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cell culture medium

-

PAMAM dendrimer solutions of desired concentrations

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-